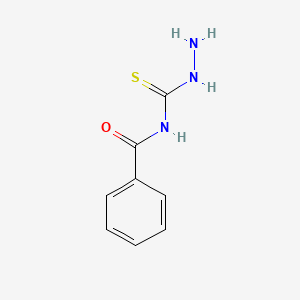

N-(Hydrazinecarbothioyl)benzamide

Description

N-(Hydrazinecarbothioyl)benzamide is a benzamide derivative featuring a hydrazinecarbothioyl (-NH-C(S)-NH₂) functional group. Its synthesis typically involves condensation reactions between benzoyl chloride derivatives and hydrazinecarbothioamide precursors, followed by characterization via spectroscopic methods such as FTIR, ¹H/¹³C NMR, and mass spectrometry .

The compound’s significance lies in its dual reactive sites: the benzamide moiety provides aromatic stability, while the hydrazinecarbothioyl group enables diverse chemical modifications. These attributes make it a candidate for developing antimicrobial, antioxidant, and anticancer agents . For instance, derivatives of this compound have demonstrated notable antioxidant activity, with substituents like hydroxyl or methoxy groups enhancing efficacy through radical scavenging .

Properties

IUPAC Name |

N-(aminocarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-11-8(13)10-7(12)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIJGFOQLCYLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506207 | |

| Record name | N-(Hydrazinecarbothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98360-07-7 | |

| Record name | N-(Hydrazinecarbothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydrazinecarbothioyl)benzamide can be synthesized through the reaction of benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane and is carried out under mild conditions . Another method involves the direct condensation of benzoic acid with hydrazinecarbothioyl chloride under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and yield of the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(Hydrazinecarbothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(Hydrazinecarbothioyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(Hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB activation . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(Hydrazinecarbothioyl)benzamide and Related Compounds

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) on the benzamide ring enhance antioxidant activity by stabilizing radical intermediates . Conversely, halogenated or nitro groups improve antimicrobial potency by increasing electrophilicity .

- Synthetic Flexibility : Condensation with substituted benzaldehydes (e.g., halogenated or methoxy variants) is a common strategy to generate hydrazone derivatives .

Spectroscopic and Crystallographic Characterization

Table 2: Spectroscopic Data Comparison

Crystallographic Insights:

- This compound derivatives exhibit intramolecular hydrogen bonding (N-H⋯O) that stabilizes their planar conformation, as observed in monoclinic crystal structures (space group P2₁/c) .

- Para-methoxy substitutions (e.g., in N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide) alter packing motifs, leading to centrosymmetric C2/c space group arrangements .

Table 3: Activity Comparison of Selected Derivatives

Notable Trends:

- Antimicrobial Potency : Halogenated benzohydrazides (e.g., chloro or fluoro derivatives) show enhanced activity due to increased membrane permeability .

- Anticancer Potential: Imidazole-linked benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit selectivity against cervical cancer cells via apoptosis induction .

Computational and QSAR Insights

- QSAR Models: Topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity in 2-azetidinone derivatives, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.